molecular formula C40H59N9O11 B14239811 L-Tyrosine, L-prolyl-L-glutaminyl-L-prolyl-L-glutaminyl-L-leucyl-L-prolyl- CAS No. 334874-60-1

L-Tyrosine, L-prolyl-L-glutaminyl-L-prolyl-L-glutaminyl-L-leucyl-L-prolyl-

Katalognummer: B14239811
CAS-Nummer: 334874-60-1
Molekulargewicht: 841.9 g/mol
InChI-Schlüssel: UILRUOSYQIBKPG-XIJWKTHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Tyrosine, L-prolyl-L-glutaminyl-L-prolyl-L-glutaminyl-L-leucyl-L-prolyl- is a complex peptide composed of multiple amino acids. Each component amino acid plays a unique role in the overall structure and function of the peptide. L-Tyrosine is known for its role in protein synthesis and neurotransmitter production, while L-proline, L-glutamine, and L-leucine contribute to various biochemical processes in the body.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, L-prolyl-L-glutaminyl-L-prolyl-L-glutaminyl-L-leucyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using coupling reagents such as HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.

Analyse Chemischer Reaktionen

Types of Reactions

L-Tyrosine, L-prolyl-L-glutaminyl-L-prolyl-L-glutaminyl-L-leucyl-L-prolyl- can undergo various chemical reactions, including:

    Oxidation: L-Tyrosine can be oxidized to form dopaquinone, which is a precursor to melanin.

    Reduction: Reduction reactions can modify the peptide’s functional groups, affecting its activity.

    Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Tyrosine can lead to the formation of dopaquinone, while reduction can yield modified peptides with altered functional groups.

Wissenschaftliche Forschungsanwendungen

L-Tyrosine, L-prolyl-L-glutaminyl-L-prolyl-L-glutaminyl-L-leucyl-L-prolyl- has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of peptide-based drugs and biomaterials.

Wirkmechanismus

The mechanism of action of L-Tyrosine, L-prolyl-L-glutaminyl-L-prolyl-L-glutaminyl-L-leucyl-L-prolyl- involves its interaction with specific molecular targets and pathways. L-Tyrosine is a precursor to neurotransmitters like dopamine and norepinephrine, which play crucial roles in brain function. The peptide may also interact with cellular receptors and enzymes, influencing various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Tyrosine: A precursor to neurotransmitters and involved in protein synthesis.

    L-Proline: Important for collagen synthesis and cellular signaling.

    L-Glutamine: Plays a role in nitrogen metabolism and immune function.

    L-Leucine: Essential for protein synthesis and muscle growth.

Eigenschaften

CAS-Nummer

334874-60-1

Molekularformel

C40H59N9O11

Molekulargewicht

841.9 g/mol

IUPAC-Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C40H59N9O11/c1-22(2)20-28(39(58)49-19-5-8-31(49)37(56)47-29(40(59)60)21-23-9-11-24(50)12-10-23)46-35(54)26(13-15-32(41)51)44-36(55)30-7-4-18-48(30)38(57)27(14-16-33(42)52)45-34(53)25-6-3-17-43-25/h9-12,22,25-31,43,50H,3-8,13-21H2,1-2H3,(H2,41,51)(H2,42,52)(H,44,55)(H,45,53)(H,46,54)(H,47,56)(H,59,60)/t25-,26-,27-,28-,29-,30-,31-/m0/s1

InChI-Schlüssel

UILRUOSYQIBKPG-XIJWKTHWSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4

Kanonische SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCC(=O)N)NC(=O)C4CCCN4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.